(20R)-Ginsenoside Rh1

neuroinflammation Alzheimer's disease stereoselective pharmacology

(20R)-Ginsenoside Rh1 (CAS 80952-71-2) is the R-stereoisomer of the dammarane-type protopanaxatriol saponin Ginsenoside Rh1, naturally occurring in Panax ginseng. This compound functions as a stereochemically distinct reference material with a well-characterized purity profile (≥98%–99.9%) as documented by multiple analytical standard suppliers.

Molecular Formula C36H62O9
Molecular Weight 638.9 g/mol
Cat. No. B1580437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(20R)-Ginsenoside Rh1
Molecular FormulaC36H62O9
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
InChIInChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1
InChIKeyRAQNTCRNSXYLAH-PQYWRUIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (20R)-Ginsenoside Rh1 as a Stereochemically Defined Research Standard


(20R)-Ginsenoside Rh1 (CAS 80952-71-2) is the R-stereoisomer of the dammarane-type protopanaxatriol saponin Ginsenoside Rh1, naturally occurring in Panax ginseng [1]. This compound functions as a stereochemically distinct reference material with a well-characterized purity profile (≥98%–99.9%) as documented by multiple analytical standard suppliers . Unlike its 20(S)-epimer, (20R)-Ginsenoside Rh1 exhibits quantifiably differentiated pharmacological behavior in anti-inflammatory assays [2] and pharmacokinetic parameters [3], making stereochemical identity a critical determinant of experimental outcomes and data reproducibility.

Why Unspecified 'Ginsenoside Rh1' Cannot Substitute for (20R)-Ginsenoside Rh1 in Research


Generic procurement of 'Ginsenoside Rh1' without stereochemical specification introduces a critical confounding variable: the 20(R) and 20(S) epimers are not functionally interchangeable. In direct comparative studies, 20(S)-ginsenoside Rh1 demonstrates more pronounced anti-inflammatory activity than 20(R)-ginsenoside Rh1 in LPS-stimulated BV-2 microglial cells [1]. Furthermore, in rat plasma following oral administration of Radix Ginseng Rubra extracts, the two epimers exhibit distinct pharmacokinetic profiles, with differences in Cmax, AUC(0–t), and AUC(0–∞) [2]. Selecting undefined mixtures or the unintended epimer can compromise assay reproducibility and lead to erroneous structure-activity relationship conclusions, particularly in studies investigating stereoselective pharmacology.

Quantitative Differentiation Evidence for (20R)-Ginsenoside Rh1 vs. Closest Comparators


Reduced Anti-Inflammatory Potency vs. 20(S)-Ginsenoside Rh1 in Microglial Activation

In a direct head-to-head stereoisomer comparison using BV-2 microglial cells, 20(S)-ginsenoside Rh1 exhibits more pronounced anti-inflammatory activity than 20(R)-ginsenoside Rh1 [1]. This finding establishes that the 20(R)-epimer is not the preferred candidate for anti-neuroinflammatory applications and clarifies why stereochemical purity is essential for accurate structure-activity relationship studies.

neuroinflammation Alzheimer's disease stereoselective pharmacology

Pharmacokinetic Differentiation: 20(R)-Rh1 Shows Resistance to SMS Formulation Enhancement

In a rat pharmacokinetic study comparing oral administration of Radix Ginseng Rubra (single herb) versus Sheng-Mai-San (SMS, a compound formulation), SMS treatment significantly increased the Cmax, AUC(0–t), and AUC(0–∞) of ginsenosides Rh1 and Rg3 and prolonged their t1/2 and tmax [1]. Notably, 20(R)-ginsenoside Rh1 was the sole exception among all stereoisomers tested, exhibiting no enhancement in these PK parameters from the SMS formulation, indicating differential absorption or disposition behavior [1].

pharmacokinetics traditional Chinese medicine formulation drug-drug interaction

Elevated Hemolytic Activity vs. Six Other Protopanaxatriol-Type Saponins

In a comparative evaluation of seven protopanaxatriol-type saponins (PTS) isolated from Panax notoginseng roots, ginsenoside Rh1 exhibited hemolytic activity that was significantly higher than that of the other six compounds (p < 0.001) [1]. This quantitative difference establishes Rh1 as the most hemolytically potent member of the tested PTS panel.

immunology adjuvant development hemolysis assay

Superior Inhibition of Adipogenesis vs. Ginsenoside Rg1 in 3T3-L1 Adipocytes

A comparative study examining the effects of ginsenosides Rh1 and Rg1 on 3T3-L1 adipocyte proliferation and differentiation demonstrated that Rh1 exerts stronger inhibition of adipocyte differentiation than Rg1, and at medium to high concentrations, Rh1 more significantly downregulates PPARγ gene and protein expression while upregulating adiponectin expression [1]. This establishes Rh1 as the more potent anti-adipogenic agent between these two structurally related PPT-type ginsenosides.

obesity metabolic disease adipocyte differentiation

High-Purity Analytical Standard Available with Validated HPLC and NMR Data

Commercial vendors supply (20R)-Ginsenoside Rh1 as a fully characterized analytical standard with documented purity and spectroscopic confirmation. Multiple suppliers provide HPLC-verified purity specifications including ≥98% purity with NMR structural confirmation , and a pharmaceutical secondary standard grade with certified 99.9% purity for quantitative applications . This level of analytical validation supports the compound's use as a reliable reference material in method development and regulatory compliance contexts.

analytical chemistry quality control reference standard

BCRP Transporter Inhibition: Ineffective vs. Metabolites Rh2, PPD, and PPT

In a comparative evaluation of ginsenosides as breast cancer resistance protein (BCRP) inhibitors, Rh1 was ineffective at enhancing mitoxantrone cytotoxicity in BCRP-overexpressing MCF-7/MX cells [1]. In contrast, ginsenoside metabolites Rh2, protopanaxadiol (PPD), and protopanaxatriol (PPT) significantly enhanced mitoxantrone cytotoxicity and inhibited MX efflux [1]. This finding defines the structural boundaries for BCRP inhibitory activity within the ginsenoside family.

cancer multidrug resistance BCRP inhibitor efflux transporter

Validated Application Scenarios for (20R)-Ginsenoside Rh1 Procurement


Stereochemical Negative Control in Anti-Neuroinflammatory Studies

Procure (20R)-Ginsenoside Rh1 as the stereochemical control when investigating 20(S)-ginsenoside Rh1 in neuroinflammation models. As demonstrated in BV-2 microglial cell assays, 20(S)-Rh1 exhibits more pronounced anti-inflammatory activity than 20(R)-Rh1, with both epimers modulating NLRP3 inflammasome components [1]. This scenario requires stereochemically pure material to validate that observed pharmacological effects are stereoselective and not attributable to general saponin properties.

Reference Standard for Stereoselective Pharmacokinetic Analysis

Utilize (20R)-Ginsenoside Rh1 as a chromatographic reference standard in LC-MS/MS method development and validation for the stereoselective quantification of ginsenoside Rh1 epimers in biological matrices. The validated method from the 2017 pharmacokinetic study enables discrimination and simultaneous quantification of 20(R)- and 20(S)-Rh1 in rat plasma [1]. High-purity analytical standards (≥98–99.9%) with documented HPLC and NMR characterization [2] support this application.

Positive Control for Hemolytic Activity in Saponin Adjuvant Research

Employ (20R)-Ginsenoside Rh1 as a positive control in hemolysis assays when screening protopanaxatriol-type saponins for vaccine adjuvant potential. Rh1 exhibits significantly higher hemolytic activity than six other PTS compounds tested (p < 0.001) [1]. This established potency makes it a reliable benchmark for evaluating the hemolytic liability of novel saponin derivatives intended for immunological applications.

Negative Control for BCRP Transporter Inhibition Studies

Procure (20R)-Ginsenoside Rh1 to serve as a structurally matched negative control in studies of ginsenoside-mediated BCRP inhibition. While metabolites Rh2, PPD, and PPT demonstrate significant BCRP inhibitory activity and enhance mitoxantrone cytotoxicity in MCF-7/MX cells, Rh1 remains ineffective [1]. This allows researchers to isolate the structural determinants (e.g., sugar number and linkage position) required for BCRP inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (20R)-Ginsenoside Rh1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.